

Application Note: Spectroscopic Characterization of (S)-5-Phenylmorpholin-2-one

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Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

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Abstract

This document provides a detailed guide to the characterization of the chiral morpholinone, **(S)-5-Phenylmorpholin-2-one**, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not readily available in the cited literature, this application note presents representative data based on the known chemical structure and general principles of spectroscopic analysis for similar small molecules. Detailed protocols for sample preparation and data acquisition are provided to guide researchers in the structural elucidation and purity assessment of this and related compounds.

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound with a molecular formula of $C_{10}H_{11}NO_2$ and a molecular weight of 177.20 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) As with many chiral molecules, the precise determination of its structure and stereochemistry is crucial for its potential applications in medicinal chemistry and drug development. NMR spectroscopy and mass spectrometry are powerful analytical techniques that provide detailed information about the molecular structure, connectivity, and mass of a compound. This application note outlines the expected spectroscopic characteristics and provides standardized protocols for the analysis of **(S)-5-Phenylmorpholin-2-one**.

Spectroscopic Data

Note: The following data are representative and intended to serve as a guide for the analysis of **(S)-5-Phenylmorpholin-2-one**. Actual experimental values may vary depending on the specific conditions, such as solvent and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ^1H NMR Data for **(S)-5-Phenylmorpholin-2-one** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.25	m	5H	Ar-H
4.60	dd	1H	H-5
4.35	d	1H	H-3a
4.25	d	1H	H-3b
3.80	dd	1H	H-6a
3.60	t	1H	H-6b
2.50	br s	1H	N-H

Table 2: Representative ^{13}C NMR Data for **(S)-5-Phenylmorpholin-2-one** (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
171.0	C-2 (C=O)
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
126.0	Ar-CH
70.0	C-3
55.0	C-5
48.0	C-6

Mass Spectrometry (MS)

Table 3: Representative Mass Spectrometry Data for **(S)-5-Phenylmorpholin-2-one** (ESI+)

m/z	Interpretation
178.0863	[M+H] ⁺
200.0682	[M+Na] ⁺

Experimental Protocols

NMR Spectroscopy

1.1. Sample Preparation:

- Weigh approximately 5-10 mg of **(S)-5-Phenylmorpholin-2-one** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

1.2. ^1H NMR Data Acquisition:

- Place the NMR tube in a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional ^1H NMR spectrum with the following typical parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - Spectral Width: 20 ppm

1.3. ^{13}C NMR Data Acquisition:

- Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling using the following typical parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Spectral Width: 240 ppm

1.4. 2D NMR Data Acquisition (Optional but Recommended):

- For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
- COSY: To identify ^1H - ^1H spin-spin coupling networks.
- HSQC: To correlate directly bonded ^1H and ^{13}C atoms.

Mass Spectrometry

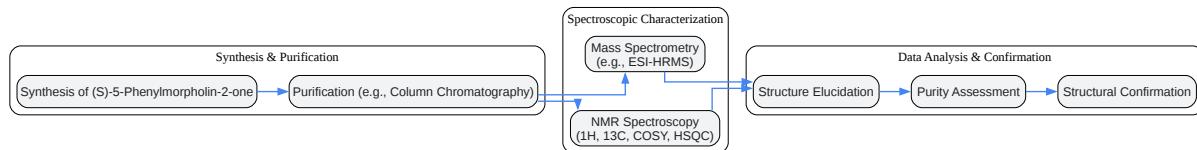
2.1. Sample Preparation:

- Prepare a stock solution of **(S)-5-Phenylmorpholin-2-one** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2.2. Data Acquisition (Electrospray Ionization - ESI):

- Use a high-resolution mass spectrometer equipped with an ESI source.
- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire the mass spectrum in positive ion mode with the following typical parameters:
 - Ion Source: ESI
 - Polarity: Positive
 - Scan Range: m/z 50-500
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C

Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **(S)-5-Phenylmorpholin-2-one**.

Conclusion

This application note provides a framework for the NMR and mass spectrometry characterization of **(S)-5-Phenylmorpholin-2-one**. The representative data and detailed protocols offer a valuable resource for researchers working on the synthesis and analysis of this compound and its analogs. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry allows for unambiguous structure determination and purity verification, which are essential steps in the development of new chemical entities.

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